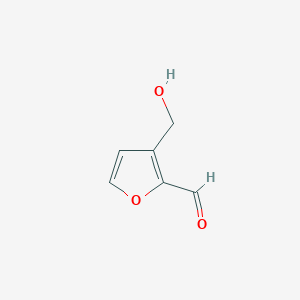

3-(Hydroxymethyl)furan-2-carbaldehyde

Description

Properties

CAS No. |

31830-31-6 |

|---|---|

Molecular Formula |

C6H6O3 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

3-(hydroxymethyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C6H6O3/c7-3-5-1-2-9-6(5)4-8/h1-2,4,7H,3H2 |

InChI Key |

CETXOEGRUBXUAL-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1CO)C=O |

Canonical SMILES |

C1=COC(=C1CO)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 3-(hydroxymethyl)furan-2-carbaldehyde and its analogs:

Key Observations:

Q & A

Basic Synthesis: What laboratory methods are used to synthesize 3-(hydroxymethyl)furan-2-carbaldehyde?

Methodological Answer:

The compound is primarily synthesized via acid-catalyzed dehydration of hexose sugars (e.g., glucose or fructose) under controlled conditions. For example, in aqueous acidic media (e.g., HCl or H₂SO₄), glucose undergoes cyclodehydration to form intermediates like 5-hydroxymethylfurfural (HMF), which is structurally analogous to the target compound . Purification typically involves liquid-liquid extraction (using ethyl acetate or dichloromethane) followed by column chromatography. Advanced setups may employ microwave-assisted synthesis to enhance reaction efficiency and reduce byproduct formation .

Analytical Methods: How is 3-(hydroxymethyl)furan-2-carbaldehyde quantified in complex matrices like honey?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection (280–290 nm) is the gold standard for quantification in food matrices. Reverse-phase C18 columns and mobile phases of acetonitrile/water (10:90 v/v) are commonly used. Gas chromatography-mass spectrometry (GC-MS) is also employed after derivatization (e.g., silylation) to improve volatility . For validation, spike-and-recovery experiments with internal standards (e.g., 5-methylfurfural) ensure accuracy in honey samples .

Thermodynamic Properties: How are key thermodynamic parameters (e.g., enthalpy of combustion) determined experimentally?

Methodological Answer:

Combustion calorimetry (e.g., bomb calorimeter B-08-MA) is used to measure the energy released during complete combustion. For 3-(hydroxymethyl)furan-2-carbaldehyde derivatives, the enthalpy of combustion (ΔcH°) is calculated from experimental data, and the enthalpy of formation (ΔfH°) is derived using Hess’s law. Results are compared with theoretical values from additive methods (e.g., Benson group contributions) to resolve discrepancies .

Stability and Degradation: How does structural isomerization impact the compound’s stability under acidic conditions?

Methodological Answer:

Under acidic conditions, 3-(hydroxymethyl)furan-2-carbaldehyde can isomerize into other HMF derivatives, such as 5-(hydroxymethyl)furan-3-carbaldehyde or 4-carbaldehyde. Stability is assessed via kinetic studies using NMR or HPLC to track isomer ratios over time. Computational modeling (DFT) further predicts activation energies for isomerization pathways .

Advanced Isomer Characterization: What spectroscopic techniques identify and distinguish HMF isomers?

Methodological Answer:

Infrared (IR) spectroscopy coupled with DFT-calculated vibrational spectra differentiates isomers. For example, distinct C=O stretching frequencies (1680–1720 cm⁻¹) and O-H bending modes (1200–1300 cm⁻¹) provide fingerprints. X-ray crystallography resolves crystal structures, while ¹H/¹³C NMR confirms substitution patterns (e.g., furan ring proton coupling constants) .

Biological Activity: What in vitro models assess the compound’s cytotoxicity?

Methodological Answer:

Human cell lines (e.g., HepG2 or Caco-2) are exposed to varying concentrations (0.1–10 mM) for 24–48 hours. Cytotoxicity is quantified via MTT assays, measuring mitochondrial activity. Acute oral toxicity (LD50) is estimated using rodent models per OECD guidelines, though data for this compound remain limited .

Food Chemistry Role: How does its concentration in honey correlate with authenticity and storage conditions?

Methodological Answer:

HMF levels in honey increase with prolonged storage or thermal processing. Authentic honey typically contains <40 mg/kg HMF; higher values suggest adulteration (e.g., added invert sugars). Quantification via HPLC-UV and chemometric analysis (PCA or PLS-DA) links HMF content to geographic origin and floral source .

Coordination Chemistry: Can it act as a ligand in metal-organic frameworks (MOFs)?

Methodological Answer:

The aldehyde and hydroxyl groups enable coordination with transition metals (e.g., Cu²⁺ or Fe³⁺). Synthesis involves refluxing the compound with metal salts in ethanol/water. Characterization via X-ray diffraction and FT-IR confirms MOF formation, with potential applications in catalysis or gas storage .

Mechanistic Studies: What intermediates form during its synthesis from carbohydrates?

Methodological Answer:

Mechanistic pathways are elucidated using isotopic labeling (e.g., ¹³C-glucose) and LC-MS/MS. Key intermediates include 3-deoxyglucosone and levulinic acid. In situ NMR tracks protonation and dehydration steps, revealing rate-determining stages in the acid-catalyzed process .

Data Contradictions: How are discrepancies in reported thermodynamic values resolved?

Methodological Answer:

Inter-laboratory validation using standardized protocols (e.g., IUPAC guidelines) minimizes variability. Discrepancies in ΔcH° values are addressed by comparing experimental setups (e.g., calorimeter calibration) and purity assessments (≥99.5% via HPLC). Meta-analyses reconcile outliers using statistical models (e.g., Grubbs’ test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.